9-Chloroacridine-4-carbonyl chloride
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Overview
Description
9-Chloroacridine-4-carbonyl chloride is a derivative of acridine, a heterocyclic compound containing nitrogen Acridine derivatives have been extensively studied due to their broad range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloroacridine-4-carbonyl chloride typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-Chloroacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amides.
Condensation Reactions: It can react with phenols to form phenoxy derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, phenols
Catalysts: Triethylamine, ethyl chloroformate
Solvents: Dichloromethane, acetonitrile
Major Products:
Amides: Formed by the reaction with amines
Phenoxy Derivatives: Formed by the reaction with phenols
Scientific Research Applications
9-Chloroacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and fluorescent materials.
Mechanism of Action
The primary mechanism of action of 9-chloroacridine-4-carbonyl chloride involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Proflavine: Another acridine derivative with similar antibacterial properties.
Amsacrine: An anticancer drug that also intercalates into DNA.
Uniqueness: 9-Chloroacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives with various nucleophiles makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
89459-22-3 |
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Molecular Formula |
C14H7Cl2NO |
Molecular Weight |
276.1 g/mol |
IUPAC Name |
9-chloroacridine-4-carbonyl chloride |
InChI |
InChI=1S/C14H7Cl2NO/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H |
InChI Key |
IGUDMCLDNOIOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl |
Origin of Product |
United States |
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